

Application Notes and Protocols: CHR-6494 TFA in Combination Chemotherapy

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Compound of Interest

Compound Name: CHR-6494 TFA

Cat. No.: B2522834

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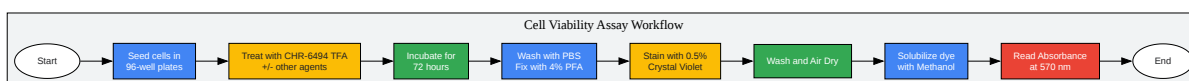
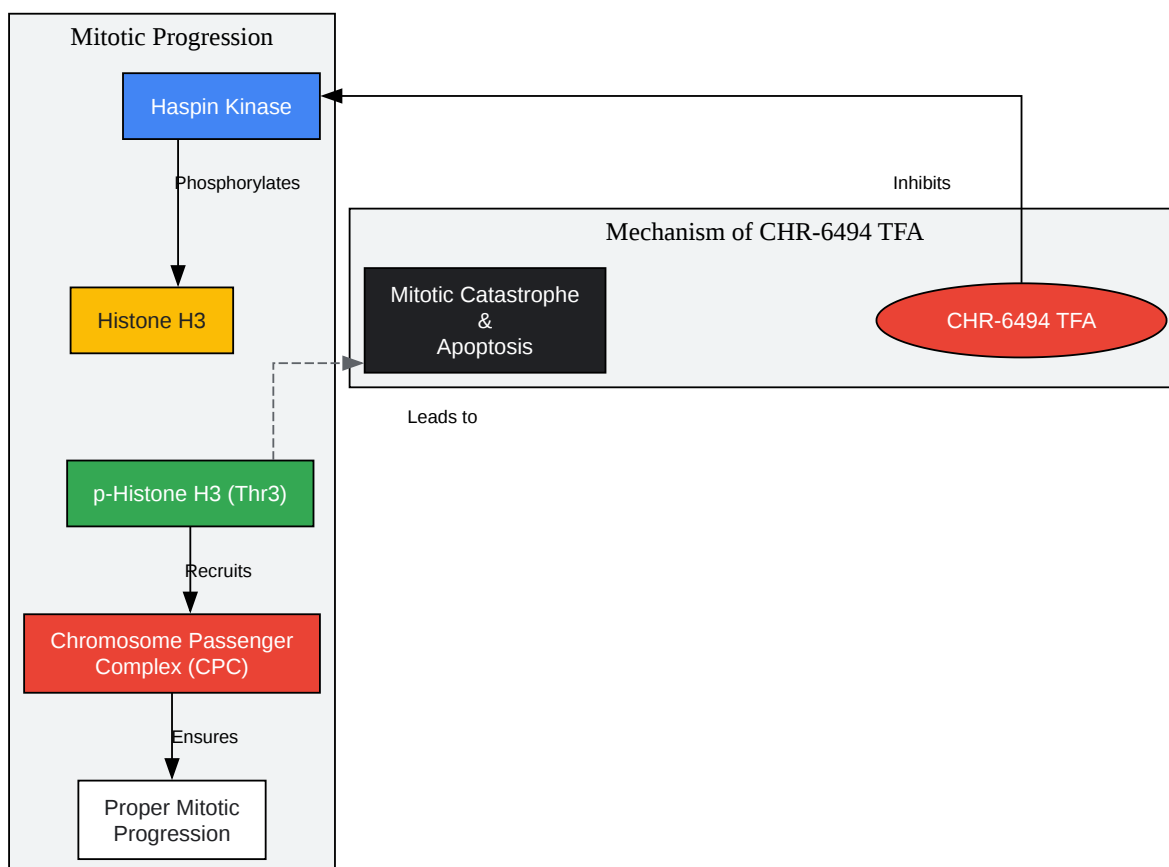
For Researchers, Scientists, and Drug Development Professionals

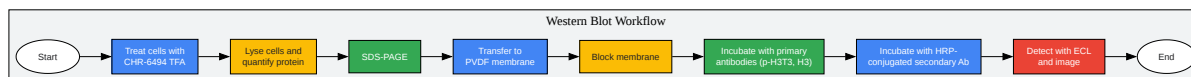
Introduction

CHR-6494 TFA is a potent and specific small-molecule inhibitor of haspin kinase, a serine/threonine kinase that plays a critical role in mitotic progression.^{[1][2]} Haspin phosphorylates histone H3 at threonine 3 (H3T3), a key event for the proper alignment of chromosomes during mitosis.^[1] By inhibiting haspin, **CHR-6494 TFA** disrupts this process, leading to mitotic catastrophe and subsequent apoptosis in cancer cells.^{[1][2]} These application notes provide an overview of the use of **CHR-6494 TFA** as a single agent and in combination with other chemotherapy agents, along with detailed protocols for relevant in vitro and in vivo experiments.

Mechanism of Action

CHR-6494 TFA exerts its anti-cancer effects by targeting the ATP-binding site of haspin kinase. This inhibition prevents the phosphorylation of histone H3 at threonine 3. The absence of H3T3 phosphorylation disrupts the recruitment of the chromosome passenger complex (CPC) to the centromeres, leading to defects in chromosome alignment and segregation during mitosis. This ultimately triggers mitotic catastrophe, a form of cell death that occurs during mitosis, and apoptosis.^{[1][3]}





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